molecular formula C18H20FN3O3 B3404653 N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide CAS No. 1235090-00-2

N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide

Cat. No. B3404653
CAS RN: 1235090-00-2
M. Wt: 345.4
InChI Key: NQTHLPPPEJPIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a piperidine derivative that has been synthesized using specific methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide involves the inhibition of specific enzymes and signaling pathways that are involved in inflammation and pain. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that play a crucial role in the production of inflammatory mediators. The compound has also been found to inhibit the activity of specific signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide has been found to have significant biochemical and physiological effects. The compound has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the regulation of inflammation and pain. The compound has also been found to reduce the expression of specific pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, the compound has been found to have analgesic effects, reducing pain-related behaviors in animal models.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize using specific methods, and its purity can be easily determined using standard analytical techniques. The compound has also been extensively studied for its mechanism of action, making it a potential candidate for further research. However, the compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide. One potential direction is the development of more potent and selective analogs of the compound for the treatment of specific disorders. Another potential direction is the study of the compound's effects on specific cell types and signaling pathways, which could provide further insights into its mechanism of action. Additionally, the compound could be studied for its potential applications in other fields, such as agriculture and environmental science.

Scientific Research Applications

N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide has been extensively studied for its potential applications in various scientific fields. The compound has been found to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. The compound has also been studied for its potential applications in cancer therapy, as it has been found to have anti-tumor effects in various cancer cell lines.

properties

IUPAC Name

N-(4-fluorophenyl)-4-[(furan-2-carbonylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c19-14-3-5-15(6-4-14)21-18(24)22-9-7-13(8-10-22)12-20-17(23)16-2-1-11-25-16/h1-6,11,13H,7-10,12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTHLPPPEJPIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CO2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide
Reactant of Route 5
N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide
Reactant of Route 6
N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.